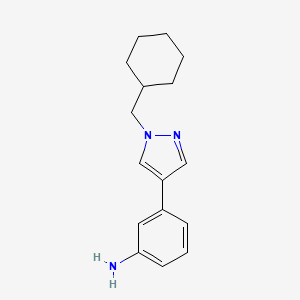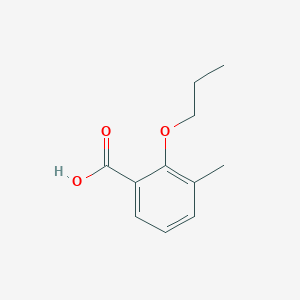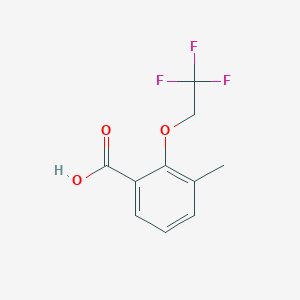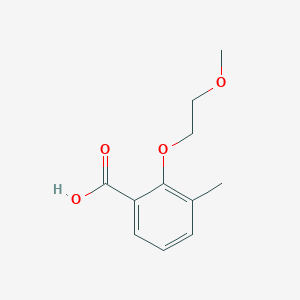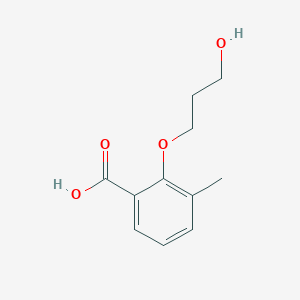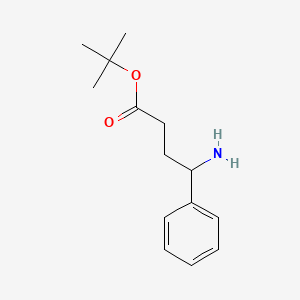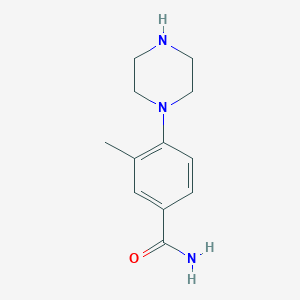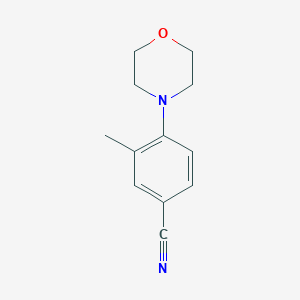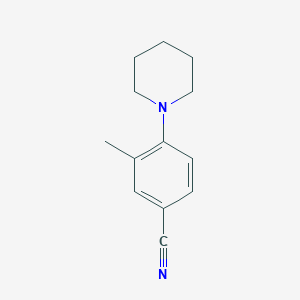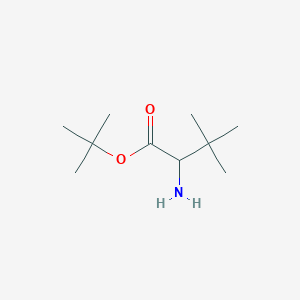
Tert-butyl 2-amino-3,3-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-tBu-Gly-OtBu hydrochloride, also known as tert-butyl 2-aminoacetate hydrochloride, is a derivative of glycine. It is commonly used in peptide synthesis due to its stability and reactivity. The compound has the molecular formula C10H22ClNO2 and a molecular weight of 223.74 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-tBu-Gly-OtBu hydrochloride typically involves the esterification of glycine with tert-butyl alcohol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{Glycine} + \text{tert-Butyl alcohol} + \text{HCl} \rightarrow \text{Tert-butyl 2-amino-3,3-dimethylbutanoate} ]
Industrial Production Methods
Industrial production of H-tBu-Gly-OtBu hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified through crystallization or other suitable methods to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
H-tBu-Gly-OtBu hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Hydrolysis: In the presence of water and an acid or base, H-tBu-Gly-OtBu hydrochloride can hydrolyze to form glycine and tert-butyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out under mild conditions to prevent decomposition.
Hydrolysis: Acidic or basic conditions are used, with water as the solvent. The reaction is usually performed at elevated temperatures to accelerate the process.
Oxidation and Reduction: Specific oxidizing or reducing agents are used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are substituted glycine derivatives.
Hydrolysis: The major products are glycine and tert-butyl alcohol.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
H-tBu-Gly-OtBu hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in peptide synthesis and as a reagent in various organic transformations.
Biology: The compound is used in the study of amino acid derivatives and their biological activities.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of peptide-based drugs.
Mechanism of Action
The mechanism of action of H-tBu-Gly-OtBu hydrochloride involves its reactivity as an amino acid derivative. The compound can interact with various molecular targets, including enzymes and receptors, through its amino and ester functional groups. These interactions can modulate biological pathways and result in specific physiological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Glycine tert-butyl ester hydrochloride: Similar in structure but lacks the additional tert-butyl group.
H-Glu(OtBu)-OtBu hydrochloride: Another amino acid derivative with similar applications in peptide synthesis.
H-Ser-OtBu hydrochloride: A serine derivative used in similar contexts
Uniqueness
H-tBu-Gly-OtBu hydrochloride is unique due to its dual tert-butyl groups, which provide enhanced stability and reactivity compared to other glycine derivatives. This makes it particularly valuable in peptide synthesis and other applications where stability and reactivity are crucial .
Properties
IUPAC Name |
tert-butyl 2-amino-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7H,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZORTGLYQDNMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
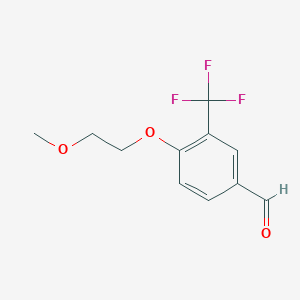
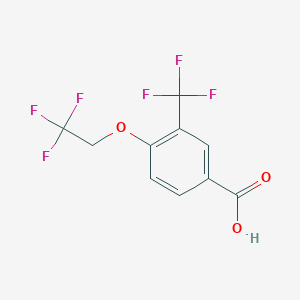
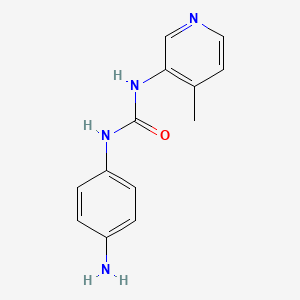
![3-[2-(Trifluoromethoxy)phenyl]oxolan-3-ol](/img/structure/B7873810.png)
